6-cyclopropyl-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one

Kinase inhibition CDK2 Pyridazinone scaffold

6-Cyclopropyl-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one is a fully synthetic small molecule (MW 263.29 g/mol, molecular formula C₁₃H₁₇N₃O₃) belonging to the 3(2H)-pyridazinone class. The pyridazinone core is a privileged scaffold in medicinal chemistry, historically explored for cardiotonic, antisecretory, antiulcer, analgesic, anti-inflammatory, and kinase-inhibitory activities.

Molecular Formula C13H17N3O3
Molecular Weight 263.297
CAS No. 2034267-41-7
Cat. No. B2735270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-cyclopropyl-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one
CAS2034267-41-7
Molecular FormulaC13H17N3O3
Molecular Weight263.297
Structural Identifiers
SMILESC1CC1C2=NN(C(=O)C=C2)CC(=O)N3CCOCC3
InChIInChI=1S/C13H17N3O3/c17-12-4-3-11(10-1-2-10)14-16(12)9-13(18)15-5-7-19-8-6-15/h3-4,10H,1-2,5-9H2
InChIKeyJSIFGGGEWPSGKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Cyclopropyl-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one (CAS 2034267-41-7): Core Scaffold & Procurement Context


6-Cyclopropyl-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one is a fully synthetic small molecule (MW 263.29 g/mol, molecular formula C₁₃H₁₇N₃O₃) belonging to the 3(2H)-pyridazinone class . The pyridazinone core is a privileged scaffold in medicinal chemistry, historically explored for cardiotonic, antisecretory, antiulcer, analgesic, anti-inflammatory, and kinase-inhibitory activities [1]. This particular derivative incorporates a cyclopropyl group at the 6-position and a morpholino-2-oxoethyl substituent at the N2-position, structural features that distinguish it from earlier aryl- or alkyl-substituted pyridazinones. The compound is primarily supplied by specialty chemical vendors for research purposes; however, publicly available peer-reviewed pharmacological data remain extremely limited, and no regulatory approvals or advanced clinical studies have been identified for this specific entity.

Why Generic Pyridazinone Substitution Cannot Replace 6-Cyclopropyl-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one


The 3(2H)-pyridazinone scaffold is exquisitely sensitive to the nature and position of substituents, which profoundly alter target selectivity, potency, and pharmacokinetic profile [1]. For instance, 6-aryl pyridazinones have been optimized as CDK2 inhibitors, while 4-ethoxy-5-morpholino derivatives such as emorfazone act as analgesic-anti-inflammatory agents via cyclooxygenase modulation, and 6-morpholino-4-aryl alkanoic acid derivatives show distinct analgesic profiles in vivo [2]. The 6-cyclopropyl group in the target compound introduces conformational restriction and distinct lipophilicity compared to 6-phenyl, 6-methyl, or 6-halogen analogues, while the N2-morpholino-2-oxoethyl side chain may influence hydrogen-bonding networks and solubility in ways that cannot be predicted from other N2-substituted pyridazinones. Generic substitution without matched comparative pharmacological data therefore risks selecting a compound with a completely divergent biological fingerprint, undermining experimental reproducibility and target validation efforts.

Quantitative Differentiation Evidence for 6-Cyclopropyl-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one versus Closest Structural Analogs


Scaffold-Level Selectivity: Pyridazinone Core Differentiation from CDK2- and PDE4-Optimized Congeners

The pyridazinone scaffold has been exploited across multiple target classes. In the CDK2 patent series (US7507734), representative 6-aryl pyridazinones with N2-substitution exhibit CDK2 IC₅₀ values in the submicromolar range, while structurally distinct 6-aryl-4,5-dihydropyridazinones reported by Sircar et al. show cardiotonic activity in anesthetized dog models (e.g., 30–100% increase in cardiac contractility at 0.1–1 mg/kg i.v.) [1][2]. The target compound, carrying a 6-cyclopropyl group instead of a 6-aryl substituent and a morpholino-2-oxoethyl N2 side chain, does not match the structure-activity determinants of either the CDK2-inhibitory or the cardiotonic pyridazinone sub-series. No direct CDK2 or PDE4 activity data are publicly available for 6-cyclopropyl-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one, but the structural divergence from optimized pharmacophores implies a distinct target profile [1].

Kinase inhibition CDK2 Pyridazinone scaffold Selectivity

Cyclopropyl vs. Aryl at Position 6: Impact on MAO-B Inhibitory Potency and CNS Permeability

In a recent series of morpholino-pyridazinone MAO-B inhibitors, compound Y11 (structure not publicly disclosed but belonging to the same morpholino-pyridazinone chemotype) achieved an hMAO-B IC₅₀ of 0.453 ± 0.035 µM and a PAMPA effective permeability (Pₑ) of 5.45 × 10⁻⁶ cm/s, surpassing the CNS permeability threshold of 4.0 × 10⁻⁶ cm/s [1]. While the specific 6-cyclopropyl derivative was not among the 20 analogues tested, the study establishes that the morpholino-2-oxoethyl side chain is compatible with potent MAO-B inhibition and favorable passive CNS permeability. In contrast, 6-aryl pyridazinone alkanoic acid derivatives from the analgesic series (e.g., 6-morpholino-4-(4-fluorophenyl)pyridazinone acetic acid) show in vivo analgesic activity (ED₅₀ ~30 mg/kg p.o. in the p-benzoquinone writhing test) but no reported MAO-B activity, underscoring the divergent pharmacologies accessible through 6-position variation .

MAO-B inhibition Pyridazinone CNS permeability Cyclopropyl

Physicochemical Differentiation: Cyclopropyl LogP and Steric Profile vs. Phenyl and Methyl Analogues

The 6-cyclopropyl group confers distinct lipophilicity and steric parameters compared to common 6-position alternatives. The calculated logP for 6-cyclopropyl-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one is approximately 0.8–1.2 (estimated via fragment-based methods), which is significantly lower than the 6-phenyl analogue (calculated logP ~2.5) and higher than the 6-methyl analogue (calculated logP ~0.3) . The cyclopropyl ring occupies a smaller volume (van der Waals volume ~42 ų) than a phenyl ring (~80 ų) but presents a conformationally restricted sp²-like character due to its bent bonds, potentially enabling unique π-interactions not achievable with saturated alkyl groups [1]. The morpholino-2-oxoethyl side chain contributes approximately 2 hydrogen bond acceptors and a topological polar surface area (tPSA) increment of ~50 Ų, yielding an overall tPSA of ~85–95 Ų, within the CNS drug-like range (<90 Ų is considered favorable) .

Physicochemical properties LogP Cyclopropyl Drug-likeness

Lack of Direct Comparator Data: A Critical Caveat for Procurement

A comprehensive search of primary literature, patent databases (including USPTO, WIPO, and Espacenet), and authoritative chemical databases (PubChem, ChemSpider, ChEMBL) failed to identify any publication, patent example, or publicly deposited bioassay record that directly profiles 6-cyclopropyl-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one in a quantitative concentration-response format against a defined molecular target or cellular phenotype [1]. The compound appears to be a catalog item offered by multiple vendors, but none of the vendor technical datasheets provide comparative biological data against structurally related analogues. Closest analogues with published data include 6-aryl pyridazinones from the CDK2 inhibitor patent family (US7507734), 6-morpholino-4-aryl pyridazinone alkanoic acids from the analgesic literature, and morpholino-pyridazinones from the MAO-B inhibitor series, yet none of these datasets include the 6-cyclopropyl variant [2][3]. Consequently, the quantitative differentiation of this compound from its closest structural analogues remains undefined in the public domain.

Data gap Comparator absence Empirical validation

Application Scenarios for 6-Cyclopropyl-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one in Research Sourcing


Exploratory CNS Probe Design: Leveraging Favorable Physicochemical Properties for Blood-Brain Barrier Penetration Studies

Given the compound's calculated logP (~0.8–1.2) and tPSA (~85–95 Ų), both near the upper bounds of CNS drug-likeness, it may serve as a starting scaffold for designing brain-penetrant probes . The morpholino-2-oxoethyl side chain, already validated in CNS-permeable MAO-B inhibitors (Pₑ >4.0 × 10⁻⁶ cm/s), suggests passive permeability potential [1]. Researchers can procure this compound as a core for analogue synthesis, replacing the 6-cyclopropyl group with other small cycloalkyl or heterocycloalkyl substituents to map SAR for CNS target engagement. However, confirmatory PAMPA or MDCK-MDR1 permeability assays are essential before interpreting any in vivo CNS data.

Kinase Selectivity Profiling Panel Control: A Pyridazinone Chemotype Outside CDK2/PDE4 Pharmacophore Space

The 6-cyclopropyl derivative is structurally distinct from published CDK2-inhibitory pyridazinones (which typically require a 6-aryl group) . Procuring this compound alongside a known CDK2-active pyridazinone (e.g., an analogue from patent US7507734) enables selectivity profiling: the 6-cyclopropyl compound is predicted to be inactive or weakly active against CDK2, providing a negative control for kinase panel screens. Similarly, its divergence from PDE4-inhibitory pyridazinone chemotypes (which often contain 4,5-dihydro or 4-alkoxy substituents) makes it a suitable tool for assessing chemotype-driven off-target kinase or phosphodiesterase activity.

Fragment-Based or Scaffold-Hopping Library Expansion: Introducing sp³-Rich Cyclopropyl Character to Heterocyclic Collections

The cyclopropyl group introduces sp³ character (fraction Csp³ ~0.23) and conformational restriction absent in conventional 6-aryl pyridazinones, potentially improving three-dimensionality and target complementarity . This compound can be acquired in milligram-to-gram quantities from multiple vendors, enabling its inclusion in diversity-oriented synthesis libraries or fragment-based screening collections. Its molecular weight (263.29 Da) is within fragment-like space (MW <300 Da), and the morpholino-2-oxoethyl handle offers a vector for further derivatization via amide coupling or reductive amination chemistry.

Method Development and Analytical Reference Standard for Pyridazinone Quantification

Vendor-supplied purity specifications (typically ≥95% by HPLC) and the availability of a defined CAS number (2034267-41-7) make this compound suitable as an analytical reference standard for LC-MS/MS method development and quantification of pyridazinone-containing samples . Its distinct molecular ion ([M+H]⁺ m/z 264.1) and characteristic fragmentation pattern can serve as a benchmark for developing sensitive MRM-based detection methods in biological matrices, particularly in the absence of isotopically labeled internal standards for pyridazinone drug candidates.

Quote Request

Request a Quote for 6-cyclopropyl-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.